molecular formula C25H27N3O6 B10984394 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10984394
M. Wt: 465.5 g/mol
InChI Key: FPNIDMZXMYSHOX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but it can be synthesized through various chemical transformations.
    • Industrial production methods may involve multi-step processes, including cyclization reactions and functional group modifications.
  • Chemical Reactions Analysis

    • The compound likely undergoes reactions such as oxidation, reduction, and substitution due to its functional groups (e.g., methoxy and hydroxyl).
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.
    • Major products could include derivatives with altered functional groups or stereochemistry.
  • Scientific Research Applications

    • In chemistry, researchers may study its reactivity, stability, and potential as a building block for more complex molecules.
    • In biology, investigations might focus on its interactions with enzymes, receptors, or cellular pathways.
    • In medicine, it could be explored for potential therapeutic effects (e.g., anticancer properties).
    • In industry, applications could involve its use as a precursor for drug synthesis or other fine chemicals.
  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It might interact with proteins, nucleic acids, or other biomolecules, affecting cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds is limited in the available data.
    • researchers can explore related quinazolinone derivatives to highlight its uniqueness.

    Remember that while this compound shows promise, further research is needed to fully understand its properties and applications

    Properties

    Molecular Formula

    C25H27N3O6

    Molecular Weight

    465.5 g/mol

    IUPAC Name

    3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxolan-2-ylmethyl)propanamide

    InChI

    InChI=1S/C25H27N3O6/c1-32-19-10-9-17-21(22(19)33-2)25(31)28-18-8-4-3-7-16(18)24(30)27(23(17)28)12-11-20(29)26-14-15-6-5-13-34-15/h3-4,7-10,15,23H,5-6,11-14H2,1-2H3,(H,26,29)

    InChI Key

    FPNIDMZXMYSHOX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5CCCO5)OC

    Origin of Product

    United States

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